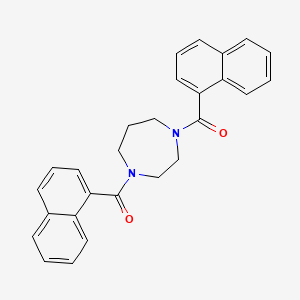
N-(3,3-diphenylpropyl)-1-ethyl-4-piperidinamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,3-diphenylpropyl)-1-ethyl-4-piperidinamine hydrochloride, also known as Fentanyl, is a synthetic opioid that has been widely used as a pain reliever and anesthetic agent in clinical settings. It was first synthesized in 1960 by Paul Janssen and his team at Janssen Pharmaceutica, and has since become one of the most widely used opioids in the world.
Applications De Recherche Scientifique
N-(3,3-diphenylpropyl)-1-ethyl-4-piperidinamine hydrochloride has been widely used in scientific research for its analgesic and anesthetic properties. It has been used in both in vitro and in vivo studies to investigate its mechanism of action, as well as its potential use in the treatment of various pain conditions. N-(3,3-diphenylpropyl)-1-ethyl-4-piperidinamine hydrochloride has also been used in animal models to study its effects on the central nervous system and to investigate its potential for abuse.
Mécanisme D'action
N-(3,3-diphenylpropyl)-1-ethyl-4-piperidinamine hydrochloride acts on the mu-opioid receptor in the brain and spinal cord, which is responsible for the regulation of pain. It binds to the receptor and activates it, leading to a reduction in the transmission of pain signals. N-(3,3-diphenylpropyl)-1-ethyl-4-piperidinamine hydrochloride also activates the reward pathway in the brain, leading to feelings of euphoria and pleasure.
Biochemical and Physiological Effects
N-(3,3-diphenylpropyl)-1-ethyl-4-piperidinamine hydrochloride has a number of biochemical and physiological effects on the body. It causes a reduction in heart rate and blood pressure, as well as a decrease in respiratory rate. It also suppresses the immune system and can cause nausea, vomiting, and constipation. N-(3,3-diphenylpropyl)-1-ethyl-4-piperidinamine hydrochloride has a high potential for addiction and dependence, and can cause respiratory depression and death if taken in high doses.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3,3-diphenylpropyl)-1-ethyl-4-piperidinamine hydrochloride has a number of advantages for use in lab experiments. It has a well-defined mechanism of action and is highly potent, making it useful for studying the effects of opioids on the central nervous system. However, it also has a number of limitations. It is highly addictive and can cause respiratory depression, making it difficult to use in animal models. It is also a controlled substance, which can make it difficult to obtain for research purposes.
Orientations Futures
There are a number of future directions for research on N-(3,3-diphenylpropyl)-1-ethyl-4-piperidinamine hydrochloride. One area of focus is the development of new opioids that have reduced potential for addiction and dependence. Another area of focus is the development of new delivery methods for opioids, such as transdermal patches and nasal sprays. Finally, there is a need for further research into the long-term effects of opioid use, particularly in terms of its effects on the brain and the development of addiction.
Méthodes De Synthèse
N-(3,3-diphenylpropyl)-1-ethyl-4-piperidinamine hydrochloride is synthesized from N-phenethyl-4-piperidone, which is converted to N-phenethyl-4-piperidinol using sodium borohydride as a reducing agent. The resulting product is then reacted with 3,3-diphenylpropyl chloride in the presence of potassium carbonate to yield N-(3,3-diphenylpropyl)-1-ethyl-4-piperidinamine hydrochloride. The final product is purified by recrystallization from ethanol.
Propriétés
IUPAC Name |
N-(3,3-diphenylpropyl)-1-ethylpiperidin-4-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2.ClH/c1-2-24-17-14-21(15-18-24)23-16-13-22(19-9-5-3-6-10-19)20-11-7-4-8-12-20;/h3-12,21-23H,2,13-18H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXJKMXHSSXWIIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(CC1)NCCC(C2=CC=CC=C2)C3=CC=CC=C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[2-(2,6-dimethylphenoxy)-3-pyridinyl]methyl}cyclopentanecarboxamide](/img/structure/B6128762.png)
![({1-isobutyl-2-[(tetrahydro-2-furanylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)methyl(2-methyl-2-propen-1-yl)amine](/img/structure/B6128764.png)

![3-chloro-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}-N-[1-(4-pyrimidinyl)ethyl]benzamide](/img/structure/B6128779.png)
![3-[1-(1-cyclopenten-1-ylcarbonyl)-4-piperidinyl]-N-(3-pyridinylmethyl)propanamide](/img/structure/B6128783.png)
![dimethyl 5-[(2-chloro-5-iodobenzoyl)amino]isophthalate](/img/structure/B6128805.png)
![N-(3-bromophenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B6128809.png)
![2-[1-(3,5-dimethoxybenzyl)-4-(4-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6128816.png)
![2-({[1-({5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}acetyl)-4-piperidinyl]oxy}methyl)pyridine](/img/structure/B6128818.png)
![1-isobutyl-4-(1-{[2-(methylthio)-1,3-thiazol-4-yl]carbonyl}-3-pyrrolidinyl)piperidine](/img/structure/B6128824.png)
![diethyl {amino[2-(2,4-dimethoxybenzylidene)hydrazino]methylene}malonate](/img/structure/B6128831.png)
![N~1~-{[2-(dimethylamino)-3-pyridinyl]methyl}-N~2~,N~2~-dimethylglycinamide](/img/structure/B6128845.png)
![methyl 1-[4-(dipropylamino)-6-methoxy-1,3,5-triazin-2-yl]-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B6128849.png)
![N-[3-(1H-imidazol-1-yl)propyl]-5-(4-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B6128856.png)